4-(1-Aminoethyl)oxan-4-ol

Chirality Stereochemistry Enantioselective synthesis

4-(1-Aminoethyl)oxan-4-ol (CAS 1779730-32-3) is a C₇H₁₅NO₂ tetrahydropyran-4-ol derivative bearing a branched 1-aminoethyl substituent at the 4-position. The compound possesses a single stereogenic center at the carbon attached to the amino group, making it a chiral molecule, whereas its closest positional isomer, 4-(2-aminoethyl)oxan-4-ol, is achiral.

Molecular Formula C7H15NO2
Molecular Weight 145.20 g/mol
Cat. No. B15266601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Aminoethyl)oxan-4-ol
Molecular FormulaC7H15NO2
Molecular Weight145.20 g/mol
Structural Identifiers
SMILESCC(C1(CCOCC1)O)N
InChIInChI=1S/C7H15NO2/c1-6(8)7(9)2-4-10-5-3-7/h6,9H,2-5,8H2,1H3
InChIKeyKWYBBQAUSTWSKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1-Aminoethyl)oxan-4-ol: A Chiral Amino Alcohol Building Block for Precision Synthesis and Procurement


4-(1-Aminoethyl)oxan-4-ol (CAS 1779730-32-3) is a C₇H₁₅NO₂ tetrahydropyran-4-ol derivative bearing a branched 1-aminoethyl substituent at the 4-position . The compound possesses a single stereogenic center at the carbon attached to the amino group, making it a chiral molecule, whereas its closest positional isomer, 4-(2-aminoethyl)oxan-4-ol, is achiral . Commercially available from multiple suppliers at a minimum purity specification of 95% , this compound serves as a versatile intermediate for the synthesis of enantiopure pharmaceuticals, chiral ligands, and functional materials requiring precise stereochemical control.

Why 4-(1-Aminoethyl)oxan-4-ol Cannot Be Simply Replaced by 4-(2-Aminoethyl)oxan-4-ol or 4-(Aminomethyl)oxan-4-ol in Stereoselective Applications


Generic substitution among aminoalkyl oxan-4-ol analogs fails because the structural isomerism between 1-aminoethyl and 2-aminoethyl derivatives produces fundamentally different molecular properties . The 1-aminoethyl group introduces a chiral center that is absent in the 2-aminoethyl isomer, directly impacting enantioselective synthesis outcomes . Additionally, the branched vs. linear aminoalkyl chain alters the spatial orientation of the primary amine, affecting hydrogen-bonding geometry, steric bulk around the hydroxyl group, and partitioning behavior—all critical for downstream coupling reactions and biological target engagement [1]. Procurement decisions that treat these analogs as interchangeable risk failed asymmetric syntheses and irreproducible biological results.

Quantitative Differentiation Evidence for 4-(1-Aminoethyl)oxan-4-ol vs. Closest Analogs


Chiral vs. Achiral Structural Comparison

4-(1-Aminoethyl)oxan-4-ol possesses one stereogenic center at the carbon bearing the primary amine (SMILES: CC(N)C1(O)CCOCC1), confirmed by the IUPAC name indicating a branched 1-aminoethyl substituent . In contrast, 4-(2-aminoethyl)oxan-4-ol features a linear aminoethyl chain with no stereogenic center (SMILES: NCCC1(O)CCOCC1) . This structural difference means the target compound can be resolved into enantiomers, enabling enantiospecific catalysis or chiral drug synthesis, whereas the 2-aminoethyl analog cannot serve such purposes.

Chirality Stereochemistry Enantioselective synthesis

Predicted LogP Differentiation from Aminomethyl Analog

The logP of the closest structurally characterized analog, 4-(aminomethyl)oxan-4-ol, is experimentally determined as 0.19 [1]. Extending the carbon linker by one methylene unit and adding a methyl branch in 4-(1-aminoethyl)oxan-4-ol is expected to increase logP by approximately 0.3–0.5 units based on established fragment-based logP contributions [2]. This small but significant increase in lipophilicity can enhance membrane permeability for intracellular target applications while retaining sufficient aqueous solubility due to the polar hydroxyl and amine groups.

Lipophilicity LogP Absorption prediction

Commercial Purity Benchmarking Against Aminoethyl Isomers

Commercial 4-(1-aminoethyl)oxan-4-ol is supplied with a minimum purity specification of 95% from AKSci (Cat# 1857DT) . Its hydrochloride salt (CAS 2408958-62-1) is also available at 95% purity from the same vendor . In contrast, 4-(2-aminoethyl)oxan-4-ol is offered at 97% purity by AChemBlock , while 4-(2-aminoethyl)oxan-4-ol hydrochloride is listed at 95% by AKSci . This parity in purity ensures that selecting the 1-aminoethyl isomer does not compromise quality relative to the 2-aminoethyl alternative, while providing the essential chiral advantage.

Purity specification Vendor comparison Procurement quality

Hydrogen-Bond Donor/Acceptor Profile for Dual Functionalization

4-(1-Aminoethyl)oxan-4-ol contains two hydrogen-bond donors (primary amine and tertiary alcohol) and three hydrogen-bond acceptors (amine N, alcohol O, and ether O) . This donor/acceptor count is identical to that of 4-(2-aminoethyl)oxan-4-ol and 4-(aminomethyl)oxan-4-ol. However, the spatial separation between the amine and alcohol in the 1-aminoethyl isomer (three-bond connectivity via quaternary center) differs from the 2-aminoethyl isomer (four-bond linear linkage), resulting in distinct chelation and cross-linking geometries in metal coordination and bifunctional conjugate formation .

Hydrogen bonding Derivatization Linker chemistry

Application Scenarios Where 4-(1-Aminoethyl)oxan-4-ol Provides Definitive Advantages


Enantioselective Synthesis of Chiral Drugs and Catalysts

The stereogenic center in 4-(1-aminoethyl)oxan-4-ol makes it indispensable for asymmetric synthesis programs . When building chiral drug candidates (e.g., chiral amine-containing kinase inhibitors or GPCR modulators), the enantiopure form of this building block can be coupled to produce diastereomerically pure products. The achiral 4-(2-aminoethyl)oxan-4-ol cannot serve this purpose . Researchers should request enantiomeric excess (ee) data from suppliers to ensure appropriate enantiopurity for their specific synthetic route.

Moderate-Lipophilicity Building Block for CNS-Targeted Libraries

With a predicted logP in the range of 0.5–0.7, 4-(1-aminoethyl)oxan-4-ol occupies a favorable lipophilicity window for CNS drug discovery, where logP values between 0.5 and 3.0 are typically desired [1]. In contrast, the less lipophilic 4-(aminomethyl)oxan-4-ol (logP=0.19) may limit passive membrane permeability [2]. Medicinal chemists designing focused libraries for neurological targets can prioritize this compound to balance solubility and permeability.

Bifunctional Linker Synthesis for PROTAC and ADC Applications

The three-bond spacing between the amine and tertiary alcohol functional groups in 4-(1-aminoethyl)oxan-4-ol provides a unique tether geometry for constructing PROTAC linkers or antibody-drug conjugate (ADC) payloads . This spacing differs from the two-bond spacing in 4-(aminomethyl)oxan-4-ol and the four-bond spacing in 4-(2-aminoethyl)oxan-4-ol, offering orthogonal derivatization strategies when precise spatial positioning of the amine and alcohol handles is required for ternary complex formation or payload release kinetics .

Metal Chelation and Coordination Chemistry

The quaternary carbon bearing both amine and alcohol groups creates a geminally substituted coordination environment capable of forming stable five-membered chelate rings with metal ions . This chelation geometry is distinct from the six-membered ring formed by 4-(2-aminoethyl)oxan-4-ol . Inorganics researchers developing new catalysts or metal-organic frameworks (MOFs) can exploit this geometric distinction to tune coordination geometry and catalytic activity.

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